molecular formula C11H22ClN B1458060 3-(Cyclopentylmethyl)piperidine hydrochloride CAS No. 1864056-85-8

3-(Cyclopentylmethyl)piperidine hydrochloride

Cat. No. B1458060
M. Wt: 203.75 g/mol
InChI Key: LTVCIKDQAWCCOE-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethyl)piperidine hydrochloride, also known as CPP or Nefiracetam, is a chemical compound with a cyclic structure that belongs to the class of piperidine derivatives. It has a molecular formula of C11H22ClN and a molecular weight of 203.75 g/mol.


Synthesis Analysis

Piperidine derivatives are synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method has been used to synthesize a variety of five-, six-, and seven-membered cyclic amines . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

  • Cytotoxic and Anticancer Agents : One study describes the synthesis of compounds related to piperidine, which displayed significant cytotoxicity toward murine and human tumor cells. These piperidines constitute a new class of cytotoxic agents, with potential applications in cancer therapy (Dimmock et al., 1998).

  • Synthetic Applications : Research on cyclopropanone equivalents derived from 3-chloropropionic acid, involving piperidine derivatives, highlights their use in the formation of various cyclic compounds. These derivatives demonstrate the versatility of piperidine in synthetic chemistry (Wasserman et al., 1989).

  • Structural and Molecular Studies : Another study involved X-ray crystallography and spectroscopic analysis of 4-piperidinecarboxylic acid hydrochloride, providing insights into the molecular structure and interactions of piperidine derivatives. This type of research is crucial for understanding the chemical properties and potential applications of these compounds (Szafran et al., 2007).

  • Pharmaceutical Research : The synthesis of various piperidine derivatives, such as 1-aryl-3-(2-hydroxyethylthio)-1-propanones, was explored for their potential in pharmaceutical applications, including cytotoxicity and enzyme inhibition. This research contributes to the development of new drug candidates (Unluer et al., 2016).

  • Drug Development for Gastrointestinal Disorders : A study focused on the development of a potent, peripherally selective opioid antagonist based on piperidine derivatives for treating gastrointestinal motility disorders. This highlights the importance of piperidine structures in medicinal chemistry (Zimmerman et al., 1994).

Safety And Hazards

While specific safety data for 3-(Cyclopentylmethyl)piperidine hydrochloride was not found, safety data for piperidine, a related compound, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Piperidine derivatives, including 3-(Cyclopentylmethyl)piperidine hydrochloride, have significant potential in the field of drug discovery. They are being utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(cyclopentylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-2-5-10(4-1)8-11-6-3-7-12-9-11;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVCIKDQAWCCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentylmethyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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